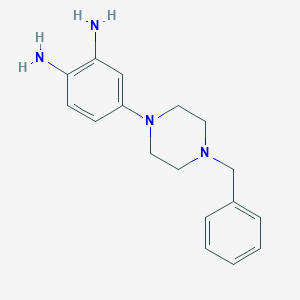

4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine

Description

BenchChem offers high-quality 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4/c18-16-7-6-15(12-17(16)19)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,18-19H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAGSHBUTDTARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis and Characterization of CAS 124802-85-3: A Privileged Scaffold for Heterocyclic Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular precursors dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. CAS 124802-85-3 , chemically identified as 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine, represents a highly versatile, dual-pharmacophore building block. By integrating an ortho-phenylenediamine (o-PDA) core with a benzylpiperazine moiety, this compound serves as a critical node for the divergent synthesis of biologically active heterocycles, particularly benzimidazoles and quinoxalines.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural rationale, and validated synthetic methodologies associated with CAS 124802-85-3, designed specifically for researchers and drug development professionals.

Physicochemical Profile & Molecular Architecture

Accurate characterization of the precursor is the first step in establishing a robust synthetic pipeline. The presence of the basic piperazine nitrogens and the primary aromatic amines makes this compound sensitive to oxidation; thus, proper storage and handling are paramount.

Table 1: Quantitative and Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine |

| CAS Registry Number | 124802-85-3[1] |

| Molecular Formula | |

| Molecular Weight | 282.38 g/mol [1] |

| InChIKey | RCAGSHBUTDTARP-UHFFFAOYSA-N |

| Physical State | Solid (typically off-white to pale brown powder) |

| Solubility | Soluble in DMSO, DMF, and acidified aqueous solutions; moderately soluble in EtOH/MeOH. |

| Storage Conditions | Ambient temperature, stored under inert gas (Argon/Nitrogen) to prevent amine oxidation. |

Structural Rationale: The Convergence of Two Privileged Scaffolds

The architectural brilliance of CAS 124802-85-3 lies in its fusion of two highly validated structural motifs, each serving a distinct purpose in drug design.

The ortho-Phenylenediamine (o-PDA) Core

The 1,2-diaminobenzene moiety is a canonical precursor for synthesizing nitrogen-rich bicyclic systems. Benzimidazole derivatives, synthesized directly from o-PDAs, are universally recognized as "privileged structures" in medicinal chemistry due to their structural analogy to purine nucleotides. They exhibit profound pharmacological effects, acting as kinase inhibitors, anthelmintics, and anti-ulcer agents [2].

The Benzylpiperazine Moiety

The incorporation of the benzylpiperazine group addresses two major challenges in drug development: target affinity and pharmacokinetics.

-

Target Affinity: Benzylpiperazines are well-documented to interact favorably with G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors, via specific allosteric and orthosteric binding pockets [3].

-

Blood-Brain Barrier (BBB) Penetration: The lipophilic benzyl group paired with the basic piperazine nitrogen enhances CNS penetrance. Recent studies have demonstrated that appending benzylpiperazine units to highly polar pharmacophores (like hydroxamates) effectively shuttles the molecules across the BBB, enabling the development of CNS-active therapeutics such as HDAC6 inhibitors [4].

Synthetic Divergence & Mechanistic Pathways

The bifunctional nature of the o-PDA core allows CAS 124802-85-3 to act as a divergent hub for library generation. Depending on the electrophilic partner, the scaffold can be cyclized into various heterocyclic systems.

Caption: Divergent synthetic pathways of CAS 124802-85-3 into privileged heterocyclic scaffolds.

Mechanism of Benzimidazole Formation

The synthesis of 2-substituted benzimidazoles from CAS 124802-85-3 and an aldehyde involves a well-defined cascade. The primary amine first attacks the carbonyl to form a Schiff base (imine). Subsequent intramolecular nucleophilic attack by the adjacent amine yields a benzimidazoline intermediate. Finally, an oxidative driving force (often supplied by atmospheric oxygen or a mild oxidant) aromatizes the system [5].

Caption: Mechanistic workflow for the oxidative condensation of CAS 124802-85-3 to benzimidazoles.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Oxidative Condensation to Benzimidazole Derivatives

This green-chemistry approach utilizes sodium metabisulfite (

-

Imine Formation:

-

Action: In a 50 mL round-bottom flask, dissolve CAS 124802-85-3 (1.0 mmol, 282.4 mg) and the target aromatic aldehyde (1.0 mmol) in 10 mL of absolute ethanol.

-

Causality: Ethanol serves as an environmentally benign, protic solvent that facilitates the initial nucleophilic attack of the primary amine on the carbonyl carbon while maintaining the solubility of the lipophilic benzylpiperazine moiety.

-

-

Oxidative Cyclization:

-

Action: Add sodium metabisulfite (

, 1.2 mmol) to the stirring solution. Heat the mixture to reflux (approx. 80°C) for 4–6 hours. -

Causality: The bisulfite acts as a mild, water-soluble oxidant. It drives the dehydrogenation of the transient benzimidazoline intermediate into the thermodynamically stable aromatic benzimidazole system.

-

-

In-Process Validation (TLC):

-

Action: Monitor the reaction via TLC using a Dichloromethane:Methanol (9:1 v/v) mobile phase.

-

Validation: The disappearance of the starting diamine spot (which stains strongly positive/purple with Ninhydrin due to primary amines) and the appearance of a new UV-active spot confirms conversion.

-

-

Workup and Isolation:

-

Action: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (20 mL) and saturated aqueous

(20 mL). Extract the aqueous layer twice more with EtOAc. -

Causality: The basic quench neutralizes bisulfite byproducts and ensures the basic benzylpiperazine nitrogens remain deprotonated, forcing the target compound into the organic layer.

-

Protocol B: Analytical Characterization (LC-MS & NMR)

Validating the integrity of CAS 124802-85-3 prior to synthesis is critical, as o-PDAs can degrade via auto-oxidation.

-

LC-MS Analysis:

-

Preparation: Dissolve 1 mg of CAS 124802-85-3 in 1 mL of HPLC-grade Methanol.

-

Method: Use a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid).

-

Validation: The compound must elute as a single sharp peak (UV 254 nm). The mass spectrometer (ESI+) must show a dominant

ion at m/z 283.4 .

-

-

1H-NMR Spectroscopy (400 MHz, DMSO-d6):

-

Validation Markers: Look for the characteristic primary amine protons. You should observe two distinct broad singlets integrating for 2 protons each (around

4.0 - 5.0 ppm, depending on concentration), corresponding to the two

-

Conclusion

CAS 124802-85-3 is far more than a simple chemical intermediate; it is a highly engineered molecular scaffold. By combining the reactive versatility of an ortho-phenylenediamine with the pharmacokinetic advantages of a benzylpiperazine group, it empowers medicinal chemists to rapidly generate libraries of CNS-penetrant, target-specific heterocyclic drugs. Adherence to the validated synthetic and analytical protocols outlined in this guide ensures high-yield, reproducible access to these advanced therapeutic architectures.

References

-

International Journal of Pharma and Bio Sciences. (2023). A Current Analysis of Synthesis and Pharmacological Effects of Benzimidazole Derivatives. Retrieved March 9, 2026, from [Link]

-

MDPI Pharmaceuticals. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved March 9, 2026, from [Link]

-

ACS Medicinal Chemistry Letters. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. Retrieved March 9, 2026, from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2023). An In-Depth Investigation of the Green Synthesis of Benzimidazole Derivatives. Retrieved March 9, 2026, from [Link]

The Benzylpiperazine Diamine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzylpiperazine moiety, a heterocyclic structure featuring a piperazine ring linked to a benzyl group, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique combination of a flexible six-membered diamine ring and a versatile aromatic group provides an ideal framework for interacting with a wide array of biological targets. This guide offers a comprehensive exploration of the benzylpiperazine core, from its fundamental chemical properties and synthesis to its complex pharmacology and diverse therapeutic applications. We will delve into its critical role in the development of agents targeting the central nervous system (CNS), its emerging potential in oncology and anti-infective research, and the nuanced structure-activity relationships that govern its biological effects. This document is intended to serve as a technical resource for researchers, synthesizing field-proven insights and detailed methodologies to facilitate the design and development of novel therapeutics based on this remarkable chemical entity.

Introduction: The Enduring Significance of a Privileged Scaffold

The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is one of the most versatile and widely utilized building blocks in modern drug discovery.[1] When functionalized with a benzyl group, the resulting N-benzylpiperazine structure gains a unique set of physicochemical properties that make it exceptionally suitable for drug design.

First synthesized in 1944, benzylpiperazine (BZP) was initially investigated for various purposes, including as a potential anti-parasitic agent and later as an antidepressant.[2][3][4] Although these early applications were largely abandoned due to side effects and a noted amphetamine-like potential for abuse, the research uncovered the scaffold's potent ability to modulate monoamine neurotransmitter systems.[3][5]

The power of the benzylpiperazine scaffold lies in its structural and chemical duality:

-

The Piperazine Ring: The two basic nitrogen atoms provide conformational flexibility, enabling the molecule to fit within diverse enzyme active sites and receptor pockets.[1][6] These nitrogens act as key synthetic handles and can be protonated at physiological pH, supporting critical noncovalent interactions like hydrogen bonding and electrostatic contacts, which enhance target affinity and improve aqueous solubility.[1][6][7]

-

The Benzyl Group: The aromatic ring provides a site for hydrophobic and cation-π interactions. Crucially, it is readily amenable to substitution, allowing medicinal chemists to systematically fine-tune the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[8]

This inherent "tunability" is why benzylpiperazine and its derivatives are considered a privileged scaffold, appearing in a wide range of therapeutic agents and investigational drugs.[1]

Synthesis of Benzylpiperazine Derivatives: Methodology and Strategy

The construction of the benzylpiperazine core is typically straightforward, with the most common method being the nucleophilic substitution reaction between piperazine and a substituted benzyl halide.

General Synthetic Route

The primary synthesis involves the direct N-alkylation of piperazine with benzyl chloride or a similarly activated benzyl derivative. To control the reaction and prevent the formation of the disubstituted by-product, 1,4-dibenzylpiperazine (DBZP), an excess of piperazine is often used, or one of the piperazine nitrogens is protected with a removable group like a carbamate.[9] The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.[10][11]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylpiperazine - wikidoc [wikidoc.org]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

1,2-Diaminobenzene Derivatives as Privileged Drug Scaffolds: A Technical Guide to Synthesis, Mechanisms, and Clinical Translation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of medicinal chemistry, the architectural design of a drug dictates its pharmacokinetic and pharmacodynamic destiny. 1,2-Diaminobenzene (commonly known as o-phenylenediamine) stands as a foundational building block for synthesizing nitrogen-rich heterocycles. Its unique bi-nucleophilic character makes it an ideal, thermodynamically driven precursor for the rapid assembly of benzimidazoles, quinoxalines, and benzodiazepines[1]. This whitepaper explores the mechanistic grounding of the 1,2-diaminobenzene scaffold, maps its clinical translation into FDA-approved therapeutics, and provides a rigorously validated, green-chemistry protocol for its synthesis.

The Pharmacophoric Rationale of 1,2-Diaminobenzene

The most prominent derivative of 1,2-diaminobenzene is the benzimidazole nucleus —a bicyclic aromatic system fusing a benzene ring with an imidazole ring. This structure is universally recognized as a "privileged scaffold" due to its isosteric and electronic mimicry of naturally occurring purines found in nucleotides and vitamin B12[1],[2].

Because the electron-rich nitrogen heterocycle can readily accept or donate protons, the scaffold facilitates a diverse array of weak intermolecular interactions (hydrogen bonding, π-π stacking, and hydrophobic contacts)[2]. This structural plasticity allows 1,2-diaminobenzene derivatives to interface with a vast spectrum of biological targets, ranging from viral enzymes to human kinases and structural proteins.

Clinical Translation: FDA-Approved Therapeutics

The versatility of the 1,2-diaminobenzene scaffold is best illustrated by its successful translation into the clinic. Originally dominating the anthelmintic space, these derivatives have been aggressively repurposed and engineered for oncology and genetic disorders[3],[4].

Table 1: Key FDA-Approved Drugs Utilizing the 1,2-Diaminobenzene/Benzimidazole Scaffold

| Drug Name | Primary Target / Mechanism | Primary Clinical Indication | Approval Year |

| Bendamustine | DNA Alkylating Agent / Base Excision Repair | Chronic Lymphocytic Leukemia (CLL), NHL | 2008 |

| Mebendazole | β-Tubulin Polymerization Inhibitor | Anthelmintic / Investigational Oncology | 1971 |

| Albendazole | β-Tubulin Polymerization Inhibitor | Parasitic Infections / Repurposed Oncology | 1982 |

| Selumetinib | MEK1/2 Kinase Inhibitor | Neurofibromatosis type 1 (NF1) | 2020 |

Data synthesized from clinical milestones and structural activity relationship (SAR) campaigns[3],[4],[5].

Mechanisms of Action: The Benzimidazole Crossroads

The pharmacological diversity of these derivatives stems from their ability to disrupt critical cellular machinery via two primary pathways:

-

Microtubule Disruption (The Cytoskeletal Pathway): Compounds like Mebendazole selectively bind to the colchicine-binding site of the β-tubulin subunit. This high-affinity binding inhibits tubulin polymerization, leading to the collapse of the cellular cytoskeleton, mitotic arrest at the G2/M phase, and subsequent apoptosis[3],[4].

-

DNA Alkylation & Repair Disruption (The Genomic Pathway): Bendamustine utilizes the benzimidazole ring to enhance the electrophilicity of its nitrogen mustard group. Unlike classical alkylators, it activates the base excision DNA repair pathway, leading to catastrophic DNA double-strand breaks in lymphoid malignancies[5].

Mechanism of action: Benzimidazole-mediated tubulin polymerization inhibition.

Advanced Synthetic Methodologies: Classical vs. Green Chemistry

Historically, the construction of the benzimidazole core relied on the classical Phillips condensation —reacting 1,2-diaminobenzene with carboxylic acids under harsh, highly acidic conditions (e.g., polyphosphoric acid or HCl) at elevated temperatures for several hours[1]. While effective, this brute-force thermodynamic approach often degrades sensitive functional groups and generates significant toxic waste.

Modern drug discovery has pivoted toward green synthetic protocols, specifically microwave-assisted synthesis and the use of Deep Eutectic Solvents (DES) [6],[7]. Microwave irradiation provides rapid, uniform dielectric heating, drastically reducing reaction times from hours to mere minutes while improving overall yields and minimizing the environmental footprint[6].

Microwave-assisted green synthesis workflow for 2-substituted benzimidazole scaffolds.

Validated Experimental Protocol: Microwave-Assisted Synthesis

Step 1: Reactant Preparation & Solvent Selection

-

Action: In a microwave-safe vessel, dissolve 1,2-diaminobenzene (1.0 equiv) and the desired aryl aldehyde (1.0 equiv) in a Deep Eutectic Solvent (e.g., Choline Chloride:Urea) or a minimal volume of methanol.

-

Causality: The bi-nucleophilic primary amines of 1,2-diaminobenzene require a polar medium to facilitate the initial nucleophilic attack on the aldehyde carbonyl. DES acts as both a solvent and a mild, eco-friendly catalyst, stabilizing the transition state without the need for corrosive mineral acids[7].

Step 2: Microwave Irradiation

-

Action: Subject the reaction mixture to microwave irradiation (approx. 275 W) at 60–80°C for 9–10 minutes[6].

-

Causality: Unlike conductive heating, microwave energy directly excites the polar intermediates via dipole rotation. This localized dielectric heating rapidly drives the formation of the intermediate Schiff base and forces the subsequent oxidative cyclization to the thermodynamically stable aromatic benzimidazole ring.

Step 3: In-Process Monitoring (Self-Validation)

-

Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase.

-

Validation: 1,2-diaminobenzene is highly polar and will spot near the baseline. The newly formed benzimidazole is more lipophilic and will migrate higher up the plate. The complete disappearance of the baseline diamine spot serves as an internal, visual validation that the cyclization is 100% complete[6].

Step 4: Isolation via Precipitation

-

Action: Carefully pour the hot reaction mixture into a beaker of ice-cold water under vigorous stirring[6].

-

Causality: The sudden thermal shock and the high polarity of the aqueous phase drastically reduce the solubility of the hydrophobic benzimidazole product, forcing it to precipitate rapidly. This step inherently leaves unreacted polar impurities and the DES in the aqueous phase, acting as a highly efficient crude purification step.

Step 5: Purification & Recovery

-

Action: Collect the precipitate via vacuum filtration, wash with cold distilled water, and recrystallize from hot methanol[6],[1].

-

Validation: Recrystallization exploits the differential solubility of the target scaffold versus trace impurities. The formation of sharp, distinct crystals validates the structural purity of the final drug scaffold, ready for downstream biological assaying.

References

-

A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds - ijprajournal.com - 6

-

The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery - benchchem.com - 1

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - nih.gov - 2

-

Understanding the Role of Benzimidazoles in Innovative Cancer Treatments - 417integrativemedicine.com - 3

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review - biotech-asia.org -4

-

Development of Benzimidazole Compounds for Cancer Therapy - intechopen.com - 5

-

Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - mdpi.com - 7

Sources

- 1. benchchem.com [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Development of Benzimidazole Compounds for Cancer Therapy | IntechOpen [intechopen.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. mdpi.com [mdpi.com]

Biological targets of 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine derivatives

An In-Depth Technical Guide to the Biological Targets of 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine Derivatives

Executive Summary

The compound 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine (CAS 124802-85-3) is a privileged, bifunctional scaffold in modern medicinal chemistry. Its architecture is defined by two distinct pharmacophoric poles: a highly reactive ortho-phenylenediamine (1,2-diamine) moiety and a lipophilic, basic benzylpiperazine tail. This structural dichotomy enables its derivatives to act as highly potent modulators of two primary nuclear targets: Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs) . This whitepaper dissects the mechanistic rationale, target profiling, and self-validating experimental workflows required to evaluate derivatives of this scaffold.

Architectural Rationale & Target Mapping

The rational design of inhibitors using this scaffold relies on exploiting its two poles for distinct molecular interactions:

-

The ortho-Phenylenediamine Pole: In epigenetic modulation, the 1,2-diamine acts directly as a Zinc-Binding Group (ZBG)[1]. It forms a bidentate chelate with the catalytic Zn²⁺ ion buried in the active site of Class I HDACs. Alternatively, in DNA repair targeting, this diamine is cyclized (e.g., using 1,1′-carbonyldiimidazole) to form a benzimidazole core, which mimics the nicotinamide moiety of NAD⁺ to bind the PARP catalytic domain[2].

-

The Benzylpiperazine Pole: The bulky, basic tail serves as a surface recognition Cap group (CAP) that interacts with the solvent-exposed rim of the HDAC active site channel[3]. In PARP inhibitors, this same tail extends into the adenosine-binding pocket, driving sub-nanomolar affinity and isoform selectivity[2].

Target 1: Class I Histone Deacetylases (HDAC1, 2, 3)

Derivatives maintaining the free 1,2-diamine act as potent, Class I-selective HDAC inhibitors (HDACi). The 11 Å hydrophobic channel of HDAC1/2/3 perfectly accommodates the aryl linker, allowing the 1,2-diamine to reach the Zn²⁺ ion. The benzylpiperazine cap interacts with surface residues, preventing the complex from dissociating[3][4]. This mechanism induces chromatin relaxation and the re-expression of tumor suppressor genes in oncology models[1].

Pharmacophore mapping of 1,2-diamine derivatives in the Class I HDAC active site.

Target 2: Poly(ADP-ribose) Polymerase (PARP-1/2)

When the 1,2-diamine is synthetically cyclized into a benzimidazole, the scaffold shifts its target profile entirely to PARP enzymes. The benzimidazole core anchors to the NAD⁺ binding pocket via hydrogen bonds to conserved residues (e.g., Gly863, Ser904 in PARP-1). The benzylpiperazine tail is critical here; it is directed into the accessory adenosine pocket, which is structurally divergent between PARP-1 and PARP-2, thereby allowing researchers to tune isoform selectivity[2][5].

Cyclization of the 1,2-diamine scaffold into benzimidazoles for dual-pocket PARP inhibition.

Quantitative Target Profiling

The structural versatility of the benzylpiperazine/1,2-diamine axis allows for the generation of highly potent inhibitors across multiple target classes. The table below summarizes the quantitative binding affinities (IC₅₀) based on the structural role of the scaffold.

| Target Enzyme | Derivative Modification | Structural Role of Scaffold | IC₅₀ Range | Key Reference |

| HDAC1/2/3 (Class I) | Uncyclized o-Phenylenediamine | Zinc-Binding Group (ZBG) & Surface Cap | 30 nM - 311 nM | Gao et al.[1] |

| HDAC6 (Class IIb) | Hydroxamate replacement of diamine | Surface Cap (BBB Penetrant) | ~260 nM | Hashimoto et al.[6] |

| PARP-1 | Cyclized Benzimidazole | NAD⁺ & Adenosine Pocket Motif | 4 nM - 200 nM | ACS Med. Chem.[2] |

| PARP-2 | Cyclized Benzimidazole | NAD⁺ & Adenosine Pocket Motif | 0.7 nM - 5 nM | ACS Med. Chem.[2] |

| AChE | Alkyl-linked Tetrahydroacridine | Peripheral Anionic Site (PAS) Binder | 0.55 nM | PMC Survey[7] |

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality explanations for reagent choices and internal controls to prevent false positives.

Protocol A: In Vitro HDAC Isoform Selectivity Fluorescence Assay

Objective: Determine the IC₅₀ of uncyclized 1,2-diamine derivatives against recombinant Class I HDACs. Causality Rationale: A fluorogenic substrate (Boc-Lys(Ac)-AMC) is strictly required over colorimetric alternatives because fluorescence provides the dynamic range necessary to resolve sub-nanomolar differences in Class I isoform selectivity[1]. HDACs only deacetylate the lysine; they do not cleave the fluorophore. Therefore, a secondary developer (trypsin) is required to cleave the amide bond of the deacetylated lysine, releasing the highly fluorescent AMC.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Dilute the Boc-Lys(Ac)-AMC substrate to 50 μM.

-

Compound Plating: In a 96-well black opaque plate, add 10 μL of the derivative (serial dilutions in DMSO, final DMSO concentration <1%).

-

Enzyme Incubation: Add 20 μL of recombinant HDAC1, HDAC2, or HDAC3 enzyme (optimized to specific activity). Incubate at 37°C for 1 hour to allow the slow-binding kinetics typical of o-phenylenediamines to reach equilibrium[8].

-

Developer Addition: Add 20 μL of the developer solution (containing 2 mg/mL trypsin and 2 μM Trichostatin A to halt further HDAC activity). Incubate for 20 minutes at room temperature.

-

Detection: Read fluorescence at Ex 360 nm / Em 460 nm using a microplate reader.

-

System Validation (Critical): The assay must include Entinostat (MS-275) as a positive control. If the Entinostat control does not yield an IC₅₀ of 100–300 nM for HDAC1, the recombinant enzyme batch is compromised and data must be discarded[1]. A "No Enzyme" well must be included to validate that the substrate is not spontaneously degrading.

Protocol B: PARP-1/2 Chemiluminescent Enzymatic Profiling

Objective: Measure the inhibition of poly(ADP-ribose) (PAR) chain formation by benzimidazole derivatives. Causality Rationale: We utilize a chemiluminescent ELISA-based format measuring PAR deposition on immobilized histones. The benzimidazole derivatives compete directly with NAD⁺[2]. By using biotinylated NAD⁺, the incorporated PAR chains can be detected via streptavidin-HRP. Chemiluminescence is chosen over absorbance to completely bypass any signal interference from the intrinsic UV-Vis absorption profile of the highly conjugated benzimidazole core.

Step-by-Step Methodology:

-

Plate Preparation: Coat a 96-well plate with 50 μL of histone solution (1 mg/mL in PBS) overnight at 4°C. Wash with PBS-T (0.1% Tween-20) and block with 5% BSA.

-

Reaction Initiation: Add 10 μL of the benzimidazole derivative, followed by 20 μL of PARP-1 or PARP-2 enzyme in reaction buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

Substrate Addition: Initiate the reaction by adding 20 μL of a substrate mixture containing 50 μM NAD⁺, 5 μM biotinylated NAD⁺, and activated DNA (to stimulate PARP catalytic activity). Incubate for 30 minutes at room temperature.

-

Detection: Wash the plate 3x with PBS-T. Add 50 μL of Streptavidin-HRP (1:5000) and incubate for 30 minutes. Wash 5x, then add 50 μL of enhanced chemiluminescence (ECL) substrate.

-

Luminescence Reading: Measure relative light units (RLU) immediately.

-

System Validation (Critical): A standard curve of free biotinylated NAD⁺ must be run to ensure the HRP-substrate system is in the linear range. Olaparib must be used as a reference standard. The vehicle control (DMSO) must yield a signal-to-noise ratio of >5 over the "No NAD⁺" blank to confirm robust baseline enzymatic activity[2].

References

-

Gao, S., et al. "Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups." Bioorganic & Medicinal Chemistry, 2017. 1

-

"Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity." Journal of Medicinal Chemistry, ACS Publications, 2019. 2

-

Hashimoto, K., et al. "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors." ACS Medicinal Chemistry Letters, 2022. 6

-

"Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain." Pharmaceuticals, MDPI, 2022. 8

-

"Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy." PMC, 2025. 7

Sources

- 1. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain [mdpi.com]

The Evolving Legacy of N-Substituted Phenylenediamines: From Industrial Workhorses to Therapeutic Hopefuls

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted phenylenediamines, a class of aromatic amines, have a rich and multifaceted history, evolving from their foundational roles in the nascent synthetic dye and rubber industries to their current position as subjects of intense pharmacological investigation. This technical guide provides a comprehensive exploration of the research history of these versatile molecules. We will delve into the seminal discoveries that first brought them to prominence, detail the evolution of their synthetic methodologies, and provide an in-depth analysis of their long-standing applications as antioxidants and antiozonants. Furthermore, this guide will illuminate the contemporary shift in focus towards their potential as therapeutic agents, outlining the experimental approaches used to uncover and optimize their biological activities. This document is intended to serve as a valuable resource for researchers and professionals, providing both historical context and practical, field-proven insights into the chemistry and application of N-substituted phenylenediamines.

A Historical Perspective: From Aniline Dyes to Rubber Saviors

The story of N-substituted phenylenediamines is intrinsically linked to the birth of the synthetic chemical industry in the 19th century.

1.1. The Dawn of Synthetic Dyes and the Legacy of Hofmann

The mid-1800s witnessed a revolution in color. In 1856, William Henry Perkin's accidental synthesis of mauveine from aniline sparked the synthetic dye industry[1][2][3]. This pivotal moment set the stage for the exploration of other aniline derivatives. August Wilhelm von Hofmann, a prominent chemist of the era, made significant contributions to the understanding of aromatic amines. His work on the reactivity of para-phenylenediamine (PPD) in the 1860s revealed its potential to form dark, long-lasting colors upon oxidation[2][4][5]. This discovery laid the chemical foundation for modern permanent hair dyes, with the first commercial synthetic hair dye being created by Eugène Schueller in 1907[2][6][7].

1.2. The Rise of the Automobile and the Need for Durable Rubber

The advent of the automobile in the early 20th century created an urgent need for more durable rubber tires. Natural rubber, while elastic, was susceptible to degradation from heat, oxygen, and ozone, leading to premature cracking and failure[8]. Chemists in the burgeoning rubber industry discovered that certain aromatic amines could significantly retard this degradation process. By the mid-20th century, N-substituted p-phenylenediamines had emerged as highly effective antiozonants and antioxidants[8][9][10][11][12]. The introduction of these compounds revolutionized the tire industry, dramatically extending the service life and enhancing the safety of rubber products.

Key Milestones in the History of N-Substituted Phenylenediamine Research

| Era | Key Discovery/Development | Significance | Primary Field of Impact |

| Mid-19th Century | Discovery of para-phenylenediamine (PPD) and its oxidative properties by August Wilhelm von Hofmann[2][4][5]. | Laid the foundation for synthetic hair dyes. | Dyes |

| Early 20th Century | First commercial synthetic hair dye created by Eugène Schueller using PPD[2][6][7]. | Revolutionized the cosmetics industry. | Hair Dyes |

| Mid-20th Century | Introduction of N-substituted p-phenylenediamines as antioxidants and antiozonants in the rubber industry[8][9]. | Dramatically improved the durability and safety of rubber products, particularly tires. | Rubber Industry |

| Late 20th Century | Development of a wide range of N-substituted PPD derivatives (e.g., 6PPD, IPPD) with tailored properties[11][12]. | Enabled fine-tuning of antioxidant and antiozonant performance for specific applications. | Rubber Industry |

| Late 20th - Early 21st Century | Growing concerns over the allergenic potential of PPD in hair dyes and the environmental impact of its degradation products[1]. | Spurred research into safer alternatives and a deeper understanding of the toxicology of PPD derivatives. | Health & Environment |

| Early 21st Century | Exploration of N-substituted phenylenediamines as scaffolds for therapeutic agents, particularly as kinase inhibitors[13][14]. | Opened a new frontier for the application of this chemical class in medicine. | Pharmacology |

The Synthetic Chemist's Toolkit: Crafting N-Substituted Phenylenediamines

The synthesis of N-substituted phenylenediamines has evolved from classical condensation reactions to sophisticated, metal-catalyzed cross-coupling methods, offering chemists a versatile toolkit to construct a diverse array of derivatives.

2.1. Foundational Synthetic Strategies

Early methods for the synthesis of N-substituted phenylenediamines often relied on nucleophilic aromatic substitution and reductive amination. A classic example is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with an amine at high temperatures[15][16][17]. While historically significant, this method often requires harsh reaction conditions.

2.2. Modern Marvels: The Buchwald-Hartwig Amination

The development of the Buchwald-Hartwig amination in the mid-1990s revolutionized the synthesis of arylamines[8][18]. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with greater functional group tolerance than traditional methods[8].

Experimental Protocol: Synthesis of N,N'-Diphenyl-p-phenylenediamine (DPPD) via Buchwald-Hartwig Amination

This protocol describes a two-step synthesis of N,N'-diphenyl-p-phenylenediamine-quinone diimine (DPPD-Q) starting from p-phenylenediamine (PPD), with the first step being the synthesis of DPPD via a Buchwald-Hartwig amination[15].

Step 1: Di-arylation of p-Phenylenediamine to form DPPD

-

Materials:

-

p-Phenylenediamine (1.0 eq)

-

Iodobenzene (2.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 2.5 eq)

-

Anhydrous toluene

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To an oven-dried Schlenk flask, add p-phenylenediamine, palladium(II) acetate, and Xantphos.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous toluene via syringe, followed by iodobenzene and sodium tert-butoxide.

-

Heat the reaction mixture to 100-110 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford DPPD as a solid.

-

Step 2: Oxidation of DPPD to DPPD-Q

-

Materials:

-

N,N'-Diphenyl-p-phenylenediamine (DPPD) (1.0 eq)

-

Manganese dioxide (MnO₂, 5.0 eq)

-

Dichloromethane or chloroform

-

-

Procedure:

-

Dissolve DPPD in dichloromethane or chloroform in a round-bottom flask.

-

Add activated manganese dioxide in portions with vigorous stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of DPPD by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with additional dichloromethane or chloroform.

-

Concentrate the filtrate under reduced pressure to yield DPPD-Q as a solid.

-

2.3. Industrial Synthesis of Key Antioxidants: The Case of 6PPD

The industrial synthesis of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), a widely used antiozonant, is primarily achieved through the reductive amination of 4-aminodiphenylamine (4-ADPA) with methyl isobutyl ketone (MIBK)[2][9][19][20][21].

Experimental Protocol: Synthesis of 6PPD via Reductive Amination

This method is a widely used industrial process for producing 6PPD[9].

-

Materials:

-

4-Aminodiphenylamine (4-ADPA)

-

Methyl isobutyl ketone (MIBK)

-

Platinum on carbon catalyst (Pt/C, 5% Pt)

-

Hydrogen gas (H₂)

-

Toluene (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine 4-ADPA and MIBK (molar ratio of 1:1.2 to 1:1.5).

-

Catalyst Addition: Add the 5% Pt/C catalyst to the mixture (1-5% by weight of 4-ADPA).

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure. Heat the reaction mixture with stirring.

-

Reaction Monitoring: Monitor the reaction progress by hydrogen uptake.

-

Work-up: After the reaction is complete, cool the autoclave and vent the hydrogen.

-

Purification: Add toluene to dissolve the product and filter the mixture to remove the Pt/C catalyst. Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6PPD can be further purified by vacuum distillation or recrystallization.

-

Caption: Reductive amination pathway for the synthesis of 6PPD.

Characterization and Analysis: Identifying the Molecules

The structural elucidation and purity assessment of N-substituted phenylenediamines are crucial for both industrial quality control and fundamental research. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise structure of the molecule, including the nature and position of the substituents on the phenylenediamine core.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present, such as N-H and C-N bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds and for quantifying their presence in various matrices.

Representative Characterization Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR (cm⁻¹) | MS (m/z) |

| N-phenyl-p-phenylenediamine | 7.17 (t), 6.95 (d), 6.83 (t), 6.68 (d), 5.5 (br s, NH), 3.6 (br s, NH₂)[22] | 143.2, 140.9, 131.9, 129.3, 121.3, 118.0, 115.1[23] | 3400-3200 (N-H stretch), 1600-1450 (C=C stretch) | 184 (M⁺)[10][23] |

| N,N'-di-sec-butyl-p-phenylenediamine | 6.5-6.8 (m, 4H), 3.4 (br s, 2H, NH), 3.1-3.3 (m, 2H), 1.5-1.7 (m, 4H), 1.2 (d, 6H), 0.9 (t, 6H) | 141.5, 115.8, 51.5, 29.8, 20.5, 10.4 | 3400 (N-H stretch), 2960, 2870 (C-H stretch), 1510 (aromatic C=C)[24][25][26] | 220 (M⁺), 191, 164, 109[24][27] |

Guardians of Material Integrity: Antioxidant and Antiozonant Applications

The primary industrial application of N-substituted phenylenediamines for many decades has been the protection of rubber and other polymers from degradation.

4.1. Mechanism of Antioxidant and Antiozonant Action

N-substituted p-phenylenediamines function as chain-breaking antioxidants. They donate a hydrogen atom from one of their N-H groups to reactive radical species (e.g., peroxy radicals), thereby terminating the oxidative chain reaction. This process generates a more stable aminyl radical, which is less reactive and does not propagate the degradation process[28].

In their role as antiozonants, these compounds are highly reactive towards ozone. They migrate to the surface of the rubber and react with ozone, forming a protective film that prevents ozone from reaching and attacking the polymer backbone[9][29].

Caption: Chain-breaking antioxidant mechanism of N-substituted p-phenylenediamines.

4.2. Experimental Evaluation of Antioxidant Activity

Several in vitro assays are commonly used to evaluate the antioxidant activity of N-substituted phenylenediamines.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the free radical scavenging ability of antioxidants[6][14][25][30][31].

-

Principle: The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compound (N-substituted phenylenediamine)

-

Standard antioxidant (e.g., ascorbic acid or Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

-

In a 96-well plate, add a specific volume of the test compound or standard to a fixed volume of the DPPH solution. A control well should contain methanol instead of the antioxidant solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Differential Scanning Calorimetry (DSC) for Antioxidant Evaluation

DSC is a thermal analysis technique that can be used to study the oxidative stability of polymers containing antioxidants. The onset temperature of oxidation, which is the temperature at which the polymer begins to rapidly oxidize, is a measure of the effectiveness of the antioxidant[16]. A higher onset temperature indicates greater oxidative stability and a more effective antioxidant.

A New Frontier: Pharmacological and Therapeutic Potential

In recent years, the N-substituted phenylenediamine scaffold has garnered significant interest in the field of drug discovery, particularly in the development of kinase inhibitors for cancer therapy.

5.1. Phenylenediamine Derivatives as Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, and the anilinopyrimidine scaffold, which is structurally related to N-substituted phenylenediamines, has proven to be a successful motif in this regard. The diarylamine structure allows for substitution on the aryl rings to achieve selectivity and potency against specific kinase targets.

5.2. In Vitro Screening for Pharmacological Activity

The initial evaluation of the therapeutic potential of novel N-substituted phenylenediamine derivatives typically involves a cascade of in vitro assays.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. It is a common first-line screen for the cytotoxic effects of potential drug candidates[23][32][33].

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (N-substituted phenylenediamine)

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a series of dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

-

Caption: A typical workflow for the pharmacological screening of N-substituted phenylenediamines.

Conclusion and Future Outlook

The journey of N-substituted phenylenediamine research is a testament to the enduring power of chemical innovation. From their humble beginnings as components of synthetic dyes to their indispensable role in the modern rubber industry, these molecules have consistently proven their utility. The current focus on their pharmacological potential marks an exciting new chapter in their history. As our understanding of their structure-activity relationships deepens and our synthetic capabilities continue to expand, it is likely that N-substituted phenylenediamines will find new and impactful applications in medicine and beyond. The continued exploration of this versatile chemical scaffold promises to yield further discoveries that will benefit both industry and human health.

References

-

The History of Hair Coloring: Hair Dye Through the Ages - Odele Beauty. (2025, August 20). Retrieved from [Link]

-

Antiozonants in Rubber Compounding | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved from [Link]

-

The Incredible History & Evolution of Hair Dye. (n.d.). Retrieved from [Link]

-

Detailed Protocol of DPPH Assay - Filo. (2025, September 21). Retrieved from [Link]

-

When Was Hair Dye Invented? A Fascinating Journey Through the History of Hair Colouring. (2023, May 4). Retrieved from [Link]

-

Hair coloring - Wikipedia. (n.d.). Retrieved from [Link]

-

A Brief History of Antioxidant Development. (2022, June 25). Retrieved from [Link]

-

Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry - Protocol Online. (2011, June 4). Retrieved from [Link]

-

DPPH Assay Protocol for Antioxidant Activity | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Applications of Electron Paramagnetic Resonance (EPR) Spectroscopy in the Study of Oxidative Stress in Biological Systems | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Applications of Electron Paramagnetic Resonance (EPR) Spectroscopy in the Study of Oxidative Stress in Biological Systems - PubMed. (n.d.). Retrieved from [Link]

-

Antioxidant activity of p-phenylenediamines studied by DSC | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Antiozonants - ResearchGate. (n.d.). Retrieved from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

-

Application of Electron Paramagnetic Resonance Spectroscopy for Investigating Antioxidant Activity of Selected Herbs | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

-

N-Phenyl-p-phenylenediamine | C12H12N2 | CID 7564 - PubChem. (n.d.). Retrieved from [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (n.d.). Retrieved from [Link]

-

Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). Retrieved from [Link]

-

Analysis of Natural Antioxidants Using Electron Paramagnetic Resonance (EPR) Spectroscopy - Hep Journals. (n.d.). Retrieved from [Link]

-

N,N'-di-sec-butyl-p-phenylenediamine - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Dye Modified Phenylenediamine Oligomers: Theoretical Studies on Drug Binding for Their Potential Application in Drug Sensors | ACS Physical Chemistry Au - ACS Publications. (2023, August 28). Retrieved from [Link]

-

4.4. DPPH Assay - Bio-protocol. (n.d.). Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). Retrieved from [Link]

-

History of Hair Coloring | Campus.edu. (2024, December 31). Retrieved from [Link]

-

Editorial: Hair Throughout History—A Timeline of Its Transformative Journey - ResearchGate. (n.d.). Retrieved from [Link]

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

N,N'-di-sec-Butyl-p-phenylenediamine - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Antioxidants in Rubber Compounding: Protection Against Ageing, Heat and Environmental Stress - Behn Meyer. (2025, February 11). Retrieved from [Link]

-

History of hair colouring reviewed - Personalcaremagazine.com. (2009, April 2). Retrieved from [Link]

-

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH. (n.d.). Retrieved from [Link]

-

Chemical Properties of N,N'-di-sec-Butyl-p-phenylenediamine (CAS 101-96-2) - Cheméo. (n.d.). Retrieved from [Link]

-

Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC. (2022, November 7). Retrieved from [Link]

-

Production and Use of Typical Rubber Antioxidants - Encyclopedia.pub. (2022, December 22). Retrieved from [Link]

-

Saving coho salmon: Alternatives for 6PPD in tire manufacturing - Berkeley Center for Green Chemistry. (2021, December 18). Retrieved from [Link]

-

Antioxidant Efficiency of p-Phenylenediamines in Natural Rubber Vulcanizates. (1961, July 1). Retrieved from [Link]

-

Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines - SciSpace. (n.d.). Retrieved from [Link]

- CN105566125A - Method for compounding rubber antioxidant 6PPD and IPPD through nickel catalyst - Google Patents. (n.d.).

-

Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine - ResearchGate. (n.d.). Retrieved from [Link]

- US2503712A - Multiple step process for preparing n,n' diphenyl p-phenylene diamine - Google Patents. (n.d.).

-

Historical development of rubber accelerator. (2012, May 8). Retrieved from [Link]

Sources

- 1. esalon.com [esalon.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. protocols.io [protocols.io]

- 4. The History of Hair Color | How Hair Color Has Changed Over Time [prose.com]

- 5. History of Hair Coloring | Campus.edu [campus.edu]

- 6. Detailed Protocol of DPPH Assay Please provide a detailed protocol for p.. [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antioxidants in Rubber Compounding: Protection Against Ageing, Heat and Environmental Stress - Behn Meyer [behnmeyer.com]

- 11. Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production and Use of Typical Rubber Antioxidants | Encyclopedia MDPI [encyclopedia.pub]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 20. bcgc.berkeley.edu [bcgc.berkeley.edu]

- 21. CN105566125A - Method for compounding rubber antioxidant 6PPD and IPPD through nickel catalyst - Google Patents [patents.google.com]

- 22. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 23. kosheeka.com [kosheeka.com]

- 24. m.youtube.com [m.youtube.com]

- 25. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 26. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Analysis of Natural Antioxidants Using Electron Paramagnetic Resonance (EPR) Spectroscopy [journal.hep.com.cn]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. scribd.com [scribd.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 33. ijprajournal.com [ijprajournal.com]

4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with a variety of biological targets, offering a strategic advantage in the development of novel therapeutics.[1][2] This guide focuses on one such scaffold: 4-(4-benzylpiperazin-1-yl)benzene-1,2-diamine . We will explore the synthesis, chemical properties, and broad-spectrum biological activities that establish this diamine as a privileged core. Through a detailed examination of its derivatives and their structure-activity relationships, this document will provide researchers with the foundational knowledge and practical insights necessary to leverage this versatile scaffold in their own drug development programs.

The Concept of Privileged Scaffolds

The term "privileged scaffold" describes a molecular core structure that is capable of binding to multiple, often unrelated, biological targets.[3] This promiscuity is not a liability but rather a significant asset in drug discovery. It suggests that the scaffold possesses a favorable arrangement of steric and electronic features that can be adapted to interact with a diverse range of protein families. By making targeted chemical modifications to a privileged scaffold, medicinal chemists can rapidly generate libraries of compounds with the potential to modulate various biological pathways.[1]

The utility of privileged scaffolds extends beyond target diversity. These structures often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for the development of orally bioavailable drugs.[4][5] The piperazine ring, a key component of our topic scaffold, is well-known for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and bioavailability.[4][6]

The 4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine Core: A Privileged Framework

The 4-(4-benzylpiperazin-1-yl)benzene-1,2-diamine scaffold combines several key structural motifs that contribute to its privileged status. The benzylpiperazine moiety is a common feature in a wide range of centrally active agents, interacting with targets such as serotonin and dopamine receptors.[7][8] The o-phenylenediamine portion of the molecule is a versatile precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[9][10][11]

The strategic combination of these two pharmacophores results in a scaffold that can be readily diversified at multiple points, allowing for the fine-tuning of its biological activity and pharmacokinetic profile.

Caption: Core structure and diversification points of the privileged scaffold.

Synthesis and Chemical Properties

The synthesis of 4-(4-benzylpiperazin-1-yl)benzene-1,2-diamine is typically achieved through a multi-step process. A common route involves the nucleophilic aromatic substitution of a suitably activated dinitrobenzene derivative with N-benzylpiperazine, followed by the reduction of the nitro groups to the corresponding diamine.

General Synthetic Protocol:

-

N-Alkylation: N-benzylpiperazine is reacted with a 1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically heated to drive it to completion.

-

Reduction: The resulting dinitro intermediate is then reduced to the diamine. Several reducing agents can be employed for this transformation, including:

-

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is generally clean and high-yielding.

-

Metal-Acid Reduction: A classic method using a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

-

Sodium Dithionite (Na2S2O4): A milder reducing agent that can be effective for this transformation.

-

The final product, 4-(4-benzylpiperazin-1-yl)benzene-1,2-diamine, is typically a solid that can be purified by crystallization or column chromatography. Its chemical properties are characterized by the basicity of the piperazine nitrogens and the nucleophilicity of the aromatic diamine, which allows for a wide range of subsequent chemical modifications.

Caption: General synthetic workflow for the target scaffold.

Broad-Spectrum Biological Activity: A Survey of Derivatives

The true power of the 4-(4-benzylpiperazin-1-yl)benzene-1,2-diamine scaffold lies in the diverse biological activities exhibited by its derivatives. The o-phenylenediamine moiety serves as a versatile handle for the construction of various heterocyclic systems, most notably benzimidazoles.

Anticancer Activity

The fusion of the benzylpiperazine diamine with various carboxylic acids or their derivatives leads to the formation of benzimidazole-containing compounds with potent anticancer properties.[12] These derivatives have been shown to target a range of cancer-related pathways, including:

-

Kinase Inhibition: Many benzimidazole derivatives incorporating the benzylpiperazine scaffold have demonstrated inhibitory activity against various protein kinases that are crucial for cancer cell proliferation and survival.[13]

-

Microtubule Disruption: Some derivatives have been found to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

-

HDAC Inhibition: The scaffold has been incorporated into histone deacetylase (HDAC) inhibitors, which represent a promising class of epigenetic drugs for cancer therapy.[14]

| Derivative Class | Target | Reported Activity | Reference |

| Benzimidazole-based | Kinases (e.g., PAK4) | Potent antiproliferative activity against various cancer cell lines. | [13] |

| Quinoline Hybrids | Oncogenic Proteins | Inhibition of renal cell carcinoma growth. | [15] |

| Benzoxazole Derivatives | VEGFR-2, c-Met | Strong inhibition of kinases and cytotoxicity against cancer cell lines. | [16] |

Neuroprotective and CNS Activity

The inherent properties of the benzylpiperazine moiety make this scaffold a promising starting point for the development of agents targeting the central nervous system. Derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[17]

-

Cholinesterase Inhibition: By incorporating specific functionalities, derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathology of Alzheimer's disease.[18]

-

Sigma Receptor Ligands: The benzylpiperazine core is a known ligand for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[8][19][20]

Antimicrobial and Other Activities

The versatility of the scaffold extends to the development of antimicrobial agents. Benzimidazole derivatives have a long history of use as antifungal and anthelmintic drugs.[10] Furthermore, the core has been explored for the development of tyrosinase inhibitors and anti-inflammatory agents.[21]

Structure-Activity Relationship (SAR) Insights

The extensive research on derivatives of 4-(4-benzylpiperazin-1-yl)benzene-1,2-diamine has provided valuable insights into their structure-activity relationships.

-

Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring significantly influence the compound's affinity and selectivity for various receptors and enzymes.[7]

-

Functionalization of the Diamine: The choice of the cyclizing agent used to convert the o-phenylenediamine into a benzimidazole or other heterocyclic system is a primary determinant of the resulting compound's biological activity.

-

Piperazine Modifications: While the N-benzyl group is common, modifications at this position can be used to modulate the compound's pharmacokinetic properties and target engagement.

Experimental Protocols

Synthesis of a Representative Benzimidazole Derivative

This protocol describes the synthesis of a generic 2-substituted benzimidazole from 4-(4-benzylpiperazin-1-yl)benzene-1,2-diamine.

Materials:

-

4-(4-Benzylpiperazin-1-yl)benzene-1,2-diamine

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Sodium metabisulfite (Na2S2O5)

-

Ethanol

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 4-(4-benzylpiperazin-1-yl)benzene-1,2-diamine (1 mmol) in a mixture of ethanol and DMF.

-

Add the aromatic aldehyde (1 mmol) to the solution.

-

Add sodium metabisulfite (1.2 mmol) portion-wise to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 4-(4-benzylpiperazin-1-yl)benzene-1,2-diamine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with the broad range of biological activities exhibited by its derivatives, makes it an attractive starting point for the development of new therapeutic agents. Future research in this area will likely focus on:

-

Library Synthesis and High-Throughput Screening: The generation of large, diverse libraries of derivatives for screening against a wide array of biological targets.

-

Computational Modeling: The use of in silico methods to guide the design of more potent and selective inhibitors.[22]

-

Exploration of Novel Heterocyclic Systems: Moving beyond benzimidazoles to explore other heterocyclic systems that can be constructed from the o-phenylenediamine precursor.

-

Preclinical Development: Advancing the most promising lead compounds through preclinical studies to evaluate their in vivo efficacy and safety profiles.

By continuing to explore the chemical space around this remarkable scaffold, the scientific community is well-positioned to uncover novel drug candidates to address a wide range of unmet medical needs.

References

- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930.

- BenchChem. (2025). The Structure-Activity Relationship of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine. BenchChem.

- Younes, S., Labssita, Y., Baziard-Mouysset, G., Payard, M., Rettori, M., Renard, P., Pfeiffer, B., & Caignard, D. (2000). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. European Journal of Medicinal Chemistry, 35(1), 107–121.

- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361.

- BenchChem. (2025). Comparative In Vitro ADME Properties of Piperazin-2-one Containing Compounds. BenchChem.

- Berardi, F., Caccia, C., Calo, G., Caroppo, F., Carrieri, A., de Candia, M., Fantin, G., Fazzi, F., Leopoldo, M., Perrone, R., & Regoli, D. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 153–163.

- Pinga, E., Bull, F., Marín-Luna, M., Pérez, C., Reyes-Pesa, M., López-Muñoz, R., Villalobos-Cid, M., Ojeda-Montes, M. J., Yáñez, M., & Viña, D. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 25(22), 5468.

- Berardi, F., Caccia, C., Calo, G., Caroppo, F., Carrieri, A., de Candia, M., Fantin, G., Fazzi, F., Leopoldo, M., Perrone, R., & Regoli, D. (2005). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(1), 153–163.

- Li, N. (Ed.). (2020). Privileged Scaffolds in Drug Discovery. Elsevier.

- BenchChem. (2025).

- Tursynova, B., & Zholdassova, S. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1).

- Silva, A. M., & Pinto, D. C. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry, 60(19), 7959–7977.

- Wnorowska, U., Piktel, E., & Savage, P. B. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Molecules, 26(22), 6965.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1301, 137350.

- ResearchGate. (n.d.). The medicinal chemistry of piperazines: A review. Request PDF.

- IntechOpen. (2019). Synthesis and Pharmacological Profile of Benzimidazoles.

- Royal Society of Chemistry. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing.

- Chemical Biology & Drug Design. (2024).

- Bentham Science. (2022). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Semantic Scholar. (2019).

- IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.

- Wiley Online Library. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- PubMed. (2013). Synthesis, molecular modeling and evaluation of novel N'-2-(4-benzylpiperidin-/piperazin-1-yl)

- UNIPI. (2023).

- CymitQuimica. (n.d.). 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine tetrahydrochloride.

- PubMed. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- PMC. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.

- Sigma-Aldrich. (n.d.). 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine.

- PubMed. (2015).

- MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

-

. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.

- MilliporeSigma. (n.d.). 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine tetrahydrochloride.

- Pharmacophore. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)

- MDPI. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol.

- SciELO. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.

- MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.

- Collection of Czechoslovak Chemical Communications. (1993). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)

- Google Patents. (1987). Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.